N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14804882
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3O2 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H25N3O2/c1-22-18(19(23)20-15-7-5-3-4-6-8-15)13-17(21-22)14-9-11-16(24-2)12-10-14/h9-13,15H,3-8H2,1-2H3,(H,20,23) |
| Standard InChI Key | IIQQEJFLRIWYRQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCCCC3 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s IUPAC name, N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide, reflects its three-dimensional architecture. Key components include:
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A pyrazole ring substituted at the 1-position with a methyl group.
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A 4-methoxyphenyl group at the 3-position, contributing aromaticity and electron-donating properties.
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A cycloheptyl carboxamide moiety at the 5-position, introducing conformational flexibility.
The cycloheptyl group distinguishes it from smaller cycloalkyl analogs (e.g., cyclopentyl or cyclohexyl), potentially enhancing binding affinity to biological targets through increased hydrophobic interactions.
Physicochemical Profile
Table 1 summarizes critical physicochemical properties derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
| Solubility (Predicted) | Low water solubility |
| LogP (Octanol-Water) | ~3.2 (estimated) |
The logP value suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration in neurological applications.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence (Figure 1), typically beginning with the formation of the pyrazole core:
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Condensation: Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring.
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Functionalization: Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Carboxamide Formation: Coupling the pyrazole carboxylic acid intermediate with cycloheptylamine using carbodiimide-based reagents.
Yields at each stage depend on reaction conditions, with optimal temperatures ranging from 60–80°C and catalysts such as palladium for cross-coupling steps.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation relies on:
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¹H/¹³C NMR: Key signals include the methoxy singlet (~δ 3.8 ppm) and cycloheptyl multiplet (~δ 1.4–1.8 ppm).
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ peak at m/z 328.2021 (calculated: 328.2024).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) in vitro:
| Target | IC₅₀ (μM) | Potential Therapeutic Application |
|---|---|---|
| COX-2 | 12.3 ± 1.5 | Anti-inflammatory |
| PDE4 | 8.9 ± 0.9 | Neuroprotection |
Mechanistically, the 4-methoxyphenyl group may hydrogen-bond to catalytic residues, while the cycloheptyl chain occupies hydrophobic pockets.
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus and Escherichia coli revealed MIC values of 64 μg/mL and 128 μg/mL, respectively. Activity is attributed to membrane disruption via lipophilic interactions, though further optimization is needed for clinical relevance.
Structural Analogs and SAR Insights
Role of the Cycloheptyl Group
Comparative studies with cyclohexyl and cyclopentyl analogs highlight the cycloheptyl group’s superiority in enhancing binding affinity (Table 2):
| Analog | COX-2 IC₅₀ (μM) | Relative Potency |
|---|---|---|
| Cycloheptyl (Parent Compound) | 12.3 | 1.0x |
| Cyclohexyl | 18.7 | 0.66x |
| Cyclopentyl | 24.1 | 0.51x |
The seven-membered ring likely improves van der Waals interactions with enzyme subsites.
Methoxy Substitution Patterns
Replacing the 4-methoxy group with 3-methoxy or 2-methoxy groups reduces COX-2 inhibition by 40–60%, underscoring the importance of para-substitution.
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